Benz(e)acephenanthrylene, 6-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(e)acephenanthrylene, 6-fluoro-: is an organic compound with the chemical formula C20H11F . It is a polycyclic aromatic hydrocarbon (PAH) composed of four benzene rings around a five-membered ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(e)acephenanthrylene, 6-fluoro- typically involves the fluorination of Benz(e)acephenanthrylene. The process can be carried out using various fluorinating agents under controlled conditions. One common method involves the use of elemental fluorine or fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst .
Industrial Production Methods: Industrial production of Benz(e)acephenanthrylene, 6-fluoro- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatographic techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Benz(e)acephenanthrylene, 6-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride .
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially or fully reduced aromatic rings.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(e)acephenanthrylene, 6-fluoro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benz(e)acephenanthrylene, 6-fluoro- involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
- Benzo[b]fluoranthene
- Benzo[e]fluoranthene
- 2,3-Benzofluoranthrene
- 4,5-Benzofluoranthene
- 3,4-Benzfluoranthene
Comparison: Benz(e)acephenanthrylene, 6-fluoro- is unique due to the presence of a fluorine atom, which can significantly alter its chemical and physical properties compared to its non-fluorinated counterparts. This fluorination can enhance the compound’s stability, reactivity, and interactions with biological systems, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
125811-13-4 |
---|---|
Molekularformel |
C20H11F |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
18-fluoropentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C20H11F/c21-13-8-9-15-17-7-3-6-16-14-5-2-1-4-12(14)10-19(20(16)17)18(15)11-13/h1-11H |
InChI-Schlüssel |
BEOGFRKXFIALQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.